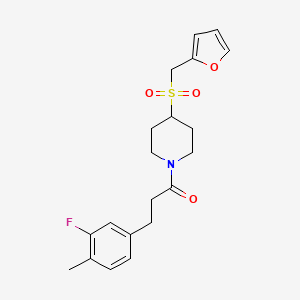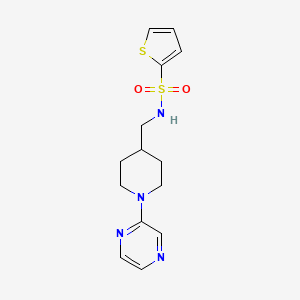
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, also known as PPT, is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal and pharmaceutical research. This compound is a member of the sulfonamide family and has been found to possess a variety of biochemical and physiological effects.
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis .
Biochemical Pathways
Related compounds have been found to exhibit anti-tubercular activity, suggesting they may interact with the biochemical pathways of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant inhibitory concentrations against mycobacterium tuberculosis .
実験室実験の利点と制限
One of the primary advantages of using N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide in lab experiments is its specificity for the dopamine D3 receptor. This allows researchers to investigate the role of this receptor in various physiological processes without the confounding effects of other receptors. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
将来の方向性
There are numerous future directions for research involving N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide. One potential area of investigation is the role of the dopamine D3 receptor in addiction and substance abuse. Additionally, this compound may have potential therapeutic applications in the treatment of mood disorders, and further research is needed to explore this possibility. Finally, the development of more potent analogs of this compound may lead to new insights into the function of the dopamine D3 receptor and its potential as a therapeutic target.
合成法
The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves the reaction of pyrazine and piperidine with thiophene-2-sulfonyl chloride. The resulting product is then purified through recrystallization.
科学的研究の応用
The scientific research application of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has been extensive and varied. One of the primary uses of this compound is in the study of G protein-coupled receptors (GPCRs), which are integral membrane proteins that play a crucial role in cellular signaling. This compound has been found to act as a selective antagonist of the dopamine D3 receptor, making it a valuable tool for investigating the role of this receptor in various physiological processes.
特性
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c19-22(20,14-2-1-9-21-14)17-10-12-3-7-18(8-4-12)13-11-15-5-6-16-13/h1-2,5-6,9,11-12,17H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJXCEYUCHYHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625775.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2625777.png)
![3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2625781.png)
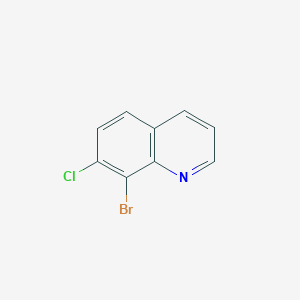
![N-(4-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2625784.png)
![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride](/img/structure/B2625785.png)
![(E)-4-(Dimethylamino)-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2625786.png)
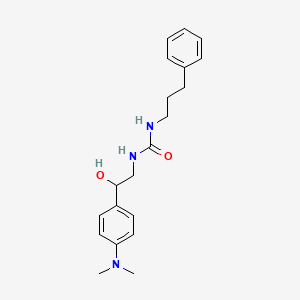
![2-Ethyl-5-((3-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2625789.png)
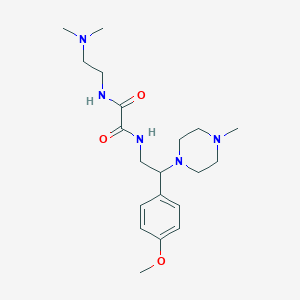
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide](/img/structure/B2625793.png)
